molecular formula C17H18Cl2N2O B11993517 2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol

2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol

Cat. No.: B11993517
M. Wt: 337.2 g/mol
InChI Key: MJCCPDRACCGOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol is a synthetic organic compound characterized by the presence of dichlorophenyl and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol typically involves the reaction of 3,4-dichloroaniline with 5-diethylaminosalicylaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dichloro-phenylimino)-methyl)-5-diethylamino-phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of dichlorophenyl and diethylamino groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol

InChI

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-7-5-12(17(22)10-14)11-20-13-6-8-15(18)16(19)9-13/h5-11,22H,3-4H2,1-2H3

InChI Key

MJCCPDRACCGOHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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